tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-bromo-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRRUNIKTIVYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Benzothiazole Core Formation
The benzothiazole scaffold of tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate is typically constructed via cyclization reactions involving substituted anilines and thiocyanate reagents. A seminal method from ACS Omega (2020) outlines a two-step protocol starting with methyl 4-aminobenzoate, potassium thiocyanate (KSCN), and bromine in glacial acetic acid . The reaction proceeds through thiocyanation followed by intramolecular cyclization, yielding methyl 2-aminobenzo[d]thiazole-6-carboxylate as a precursor. Key parameters include:
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Temperature Control : Cooling to 10°C during bromine addition minimizes side reactions .
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Stoichiometry : A 4:1 molar ratio of KSCN to aniline ensures complete thiocyanation .
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Workup : Basification with aqueous ammonia (pH 8) precipitates the product, achieving 85–90% purity before recrystallization .
This method’s adaptability is demonstrated in derivatives with varying substituents, though bromine’s oxidative nature necessitates careful handling. Alternative cyclization agents, such as copper(I) iodide in DMF, have been explored but show lower yields (≤70%) compared to the bromine-mediated approach .
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
Carbamate formation at the 2-amino position of the benzothiazole core is achieved through Boc protection. The ACS Catalysis (2023) study describes a superbase-catalyzed carboxylation using CO₂ and tert-butyl halides . For this compound, the reaction involves:
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Deprotonation : 1,1,3,3-Tetramethylguanidine (TMG) deprotonates the 2-amino group, enhancing nucleophilicity .
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CO₂ Insertion : Carbamic acid forms via CO₂ fixation at the amine .
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Alkylation : tert-Butyl bromide reacts with the intermediate, yielding the Boc-protected product .
Optimized Conditions :
This method avoids traditional phosgene-based routes, aligning with green chemistry principles. Comparative data with conventional approaches are summarized in Table 1.
Table 1. Comparison of Boc-Protection Methods
| Method | Reagents | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Superbase/CO₂ | TMG, CO₂, t-BuBr | 92 | >99% | |
| Phosgene | Cl₂CO, t-BuNH₂ | 78 | 85% | |
| Boc Anhydride | (Boc)₂O, DMAP | 88 | 95% |
Bromination at the 6-Position
Direct bromination of preformed benzothiazoles is challenging due to electronic deactivation by the thiazole ring. The patented approach in CN108395383B employs in situ bromine generation using N-bromosuccinimide (NBS) and catalytic H₂SO₄ . For this compound:
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Conditions :
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NBS (1.1 equiv), H₂SO₄ (5 mol%) in CHCl₃
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12 h reflux under N₂ atmosphere
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Alternative methods using Br₂ in acetic acid (as described in ) achieve comparable yields but require stringent temperature control to prevent overbromination.
Integrated Synthetic Pathways
Combining the above steps, two dominant routes emerge:
Route A (Sequential Bromination-Boc Protection):
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Synthesize 6-bromobenzo[d]thiazol-2-amine via cyclization and bromination.
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Protect the amine with Boc using (Boc)₂O and DMAP .
Overall Yield : 68%
Route B (Boc Protection Followed by Bromination):
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Prepare tert-butyl (benzo[d]thiazol-2-yl)carbamate via superbase/CO₂ method .
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Brominate at the 6-position using NBS/H₂SO₄ .
Overall Yield : 76%
Route B’s higher yield stems from improved solubility of the Boc-protected intermediate during bromination.
Characterization and Quality Control
Critical analytical data for this compound include:
Impurities typically arise from residual bromination byproducts (e.g., 5,6-dibromo derivatives), mitigated via recrystallization from methanol .
Industrial-Scale Considerations
The patent CN108395383B highlights a phosgene-free tert-butyl isocyanate synthesis, enabling safer Boc protection at scale . Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the carbamate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzo[d]thiazole derivative, while oxidation can produce an oxidized form of the compound.
Scientific Research Applications
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Analogs
Table 2: Spectral Data Comparison
Biological Activity
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a carbamate derivative. Its molecular formula is C₁₃H₁₄BrN₃O₂S, and it features a benzo[d]thiazole core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2021) evaluated the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound effectively inhibited bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study by Lee et al. (2022) focused on its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways.
Case Study: Apoptosis Induction
In vitro experiments showed that treatment with this compound at concentrations of 10 µM and 20 µM resulted in:
- Increased caspase-3 activity
- Elevated levels of pro-apoptotic proteins
- Decreased levels of anti-apoptotic proteins
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. A study by Kumar et al. (2023) investigated its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings indicated that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 400 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Induction of Apoptosis : The anticancer activity is primarily mediated through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.
- Modulation of Inflammatory Pathways : By downregulating NF-kB signaling, this compound effectively reduces inflammation.
Q & A
Q. What are the common synthetic routes for tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate?
The compound is typically synthesized via Boc protection of the amine group on the thiazole ring. A standard method involves reacting 6-bromobenzo[d]thiazol-2-amine with di-tert-butyl dicarbonate in the presence of a mild base like sodium bicarbonate under anhydrous conditions . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also employed for introducing aryl/heteroaryl groups at the bromine position, using solvents like 1,4-dioxane and bases such as cesium carbonate .
Q. How is this compound characterized spectroscopically?
Characterization relies on H NMR and C NMR to confirm the Boc group (e.g., a singlet at ~1.4 ppm for tert-butyl protons) and the thiazole backbone. High-resolution mass spectrometry (HR-ESI) validates the molecular ion peak, while IR spectroscopy identifies carbamate C=O stretches (~1680–1700 cm) .
Q. What storage conditions are recommended to maintain compound stability?
Store the compound at room temperature in a moisture-free environment, sealed under inert gas (e.g., argon). Purity (>95%) should be verified via HPLC before use, as moisture can hydrolyze the Boc group .
Q. What purification methods are effective post-synthesis?
Column chromatography using gradients of dichloromethane/methanol (e.g., 30:1) is standard . For larger scales, recrystallization from ethanol or ethyl acetate/hexane mixtures improves yield and purity .
Q. Why is the tert-butyl carbamate (Boc) group strategically used in drug design?
The Boc group acts as a temporary protecting group for amines, enhancing solubility during synthesis and preventing unwanted side reactions. It is later cleaved under acidic conditions (e.g., TFA) to reveal the free amine for further functionalization .
Advanced Research Questions
Q. How does bromine substitution at the 6-position influence reactivity in cross-coupling reactions?
Bromine’s electronegativity and leaving-group ability facilitate nucleophilic aromatic substitution (SAr) or metal-catalyzed cross-couplings. For example, Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently at 80–100°C using Pd(PPh) as a catalyst, enabling diversification of the thiazole core .
Q. What strategies optimize yields in multi-step syntheses involving this compound?
Key factors include:
- Temperature control : Avoiding excessive heat during Boc protection to prevent decomposition .
- Catalyst loading : Using 1–5 mol% palladium catalysts for cross-couplings to balance cost and efficiency .
- Workup protocols : Sequential washes with citric acid and brine during extraction to remove unreacted reagents .
Q. How can computational modeling predict biological interactions of this compound?
Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to target enzymes. For instance, analogs with similar scaffolds show inhibitory activity against microbial enzymes by forming hydrogen bonds with active-site residues . MD simulations further validate stability of ligand-protein complexes .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from variations in substituents or assay conditions. To address this:
Q. What crystallographic techniques confirm the molecular configuration of this compound?
Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 113 K) resolves bond angles and torsional strains. For example, C–S and C–Br bond lengths in the thiazole ring are critical for confirming electronic effects . Data refinement using software like SHELXL ensures accuracy (R factor < 0.06) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
